molecular formula C16H24N2O4 B2406128 Di-tert-butyl 1,3-phenylenedicarbamate CAS No. 59255-77-5

Di-tert-butyl 1,3-phenylenedicarbamate

Cat. No. B2406128
CAS RN: 59255-77-5
M. Wt: 308.378
InChI Key: UMIMQVCDCFYAPG-UHFFFAOYSA-N
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Description

Di-tert-butyl 1,3-phenylenedicarbamate is a colorless crystalline solid . It has a high solubility and can dissolve in ethanol and chloroform . Its melting point is approximately 80-85°C .


Molecular Structure Analysis

The molecular formula of this compound is C16H24N2O4 . Its molecular weight is 308.37 g/mol . The InChI code for this compound is 1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20) .


Chemical Reactions Analysis

This compound is widely used as a protecting group in organic synthesis . It can protect hydroxyl functional groups, maintaining their stability during chemical reactions to avoid unnecessary side reactions .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a high solubility and can dissolve in ethanol and chloroform . Its melting point is approximately 80-85°C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

Di-tert-butyl 1,3-phenylenedicarbamate is involved in various synthetic processes and structural analyses in chemical research. For instance, it is used in the formation of complex chemical structures, such as 1,3-Di(tert-butyl)-2,4-bis[2,4,6-tri(tert-butyl)phenyl]-1,3-diphosphacyclobutane-2,4-diyl, which was synthesized from related phosphaacetylene and t-BuLi, with its structure analyzed through X-ray diffraction and theoretical calculations (Yoshifuji et al., 2012). Additionally, di-tert-butyl dicarbonate, closely related to this compound, has been employed in the efficient synthesis of isothiocyanates from amines, showcasing its utility in the preparation of complex chemical compounds (Munch et al., 2008).

Catalysis and Chemical Reactions

This compound plays a significant role in catalytic processes and chemical reactions. For example, its derivatives are used in the synthesis and characterization of monomeric arylpalladium halide complexes. These complexes are essential for understanding the mechanisms in palladium-catalyzed cross-coupling reactions, as they react with various nucleophiles to form different chemical products (Stambuli et al., 2002).

Material Science and Polymer Chemistry

In material science and polymer chemistry, derivatives of this compound are utilized in the synthesis of specialized materials. For instance, 3,3'-di-tert-butyl-5,5'-dimethyl(1,1'-biphenyl)-2,2'-diol, a structurally related compound, has been investigated for its thermodynamic and kinetic properties in the context of antioxidant and polymerization inhibitor applications (Lucarini et al., 2001).

Environmental Chemistry

In environmental chemistry, studies have been conducted on synthetic phenolic antioxidants (SPAs), closely related to this compound, focusing on their environmental occurrence, human exposure, and toxicity. These studies provide crucial insights into the impact of such chemicals on the environment and human health (Liu & Mabury, 2020; Liu & Mabury, 2021).

Mechanism of Action

Target of Action

Di-tert-butyl 1,3-phenylenedicarbamate is widely used as a protecting group in organic synthesis . Its primary targets are hydroxyl functional groups, which it protects to maintain stability during chemical reactions and avoid unnecessary side reactions .

Mode of Action

The compound interacts with its targets (hydroxyl functional groups) by forming a carbamate linkage. This linkage effectively masks the reactivity of the hydroxyl group, allowing other parts of the molecule to undergo chemical reactions without interference from the protected group .

Biochemical Pathways

Given its role as a protecting group, it can be inferred that it plays a crucial role in complex organic synthesis pathways where selective reactivity is required .

Pharmacokinetics

As a protecting group, it is typically removed (deprotected) in the final stages of chemical synthesis, and therefore its bioavailability would be a function of the compound it is protecting and the conditions under which deprotection occurs .

Result of Action

The primary result of the action of this compound is the successful protection of hydroxyl functional groups during chemical reactions . This allows for the synthesis of complex organic compounds in pharmaceutical and chemical industries .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is flammable and should be kept away from oxidizing agents . It should be stored in a dry, dark, and well-ventilated place, away from fire and flammable items . These precautions help ensure the compound’s stability and effectiveness in its role as a protecting group .

properties

IUPAC Name

tert-butyl N-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4/c1-15(2,3)21-13(19)17-11-8-7-9-12(10-11)18-14(20)22-16(4,5)6/h7-10H,1-6H3,(H,17,19)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIMQVCDCFYAPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=CC=C1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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